![molecular formula C20H22BrN3O5S B3016155 Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399000-98-7](/img/structure/B3016155.png)
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, is a chemical entity that appears to be related to a family of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions. For instance, the preparation of carboxylic acid derivatives using 4'-bromophenacyl triflate as described in paper involves a reaction with carboxylate salts in acetonitrile at room temperature. Similarly, the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates in paper is achieved through a three-component reaction, indicating the complexity and versatility of synthetic routes for such compounds. These methods could potentially be adapted for the synthesis of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of compounds is typically elucidated using spectroscopic techniques such as IR, PMR, and mass spectrometry, as seen in paper . Additionally, the crystal structure can be determined using single-crystal X-ray diffraction, as demonstrated in papers and . These techniques would be essential in analyzing the molecular structure of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical behavior of the compound of interest. For example, the diazotization and coupling reactions described in paper show how functional groups on the compound can be modified to create a variety of derivatives. The preparation of oxidized derivatives of 1-ethylsulfonyl-4-ethylpiperazine in paper also highlights the potential for chemical modifications at specific sites on the molecule. These reactions could be relevant when considering the reactivity of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its practical applications. The thermal stability can be assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as shown in paper . The solubility, melting point, and other physical properties would also be important to determine for Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate. The crystallographic data provided in papers and give an indication of the solid-state properties, which can influence the compound's behavior in a formulation or as a potential drug candidate.
Scientific Research Applications
Antibacterial Activity
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate and its derivatives have potential antibacterial effects. For instance, compounds with similar structures were tested and found to possess antibacterial properties (Bărbuceanu et al., 2009).
Synthesis and Characterization
The compound has been involved in various synthetic processes to create different chemical structures. One study detailed the synthesis of related compounds, highlighting their structural elucidation through various spectroscopic techniques (Pokhodylo & Obushak, 2019).
Hydrolysis Studies
Hydrolysis of related sulfone and carboxylate esters has been studied, providing insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Chan, Cox, & Sinclair, 2008).
Catalytic Applications
This compound and its derivatives have been used as catalysts in the preparation of various organic compounds, indicating their utility in facilitating chemical reactions (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Dyeing Polyester Fibers
Some derivatives have been synthesized and used in the dyeing of polyester fibers, showing their application in the textile industry (Iyun et al., 2015).
Impact on Nematode Populations
In agricultural research, compounds with similar structures have been studied for their impact on nematode populations, indicating potential use in pest control (Johnson, 1970).
Development of New Heterocycles
These compounds are utilized in the development of new heterocyclic compounds, which have vast applications in medicinal and organic chemistry (Allin et al., 2005).
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c1-2-29-20(26)23-10-12-24(13-11-23)30(27,28)18-8-6-15(7-9-18)19(25)22-17-5-3-4-16(21)14-17/h3-9,14H,2,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKJUHPFAQCXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

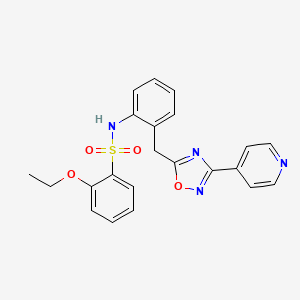
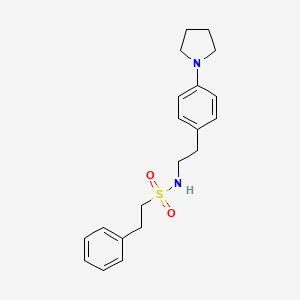
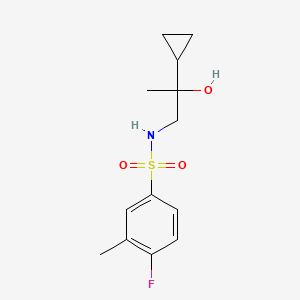
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)
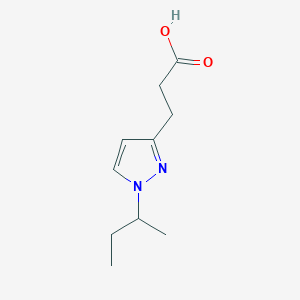

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)
![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)
![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)
![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)
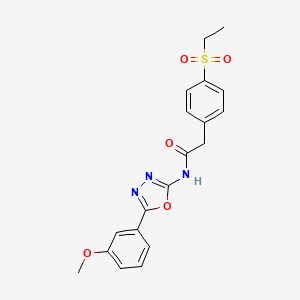
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)
